molecular formula C96H184N3O22P B604914 MPLA (synthetic) Sterile Solution CAS No. 1246298-63-4

MPLA (synthetic) Sterile Solution

Cat. No. B604914
M. Wt: 1763.469
InChI Key: UPAZUDUZKTYFBG-HNPUZVNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPLA (synthetic) Sterile Solution, also known as Monophosphoryl Lipid A, is a synthetic, sterile solution . It does not contain RNA, DNA, or protein fragments . It is a Toll-like receptor 4 (TLR4) activator and activates TLR4 but does not activate TLR2 even at high concentrations . The synthetic lipid A is structurally very similar to natural MPLA but does not exist in nature .

Scientific Research Applications

  • Immunology

    • MPLA is a Toll-like receptor 4 (TLR4) activator . It’s used in innate immunity, adjuvant, inflammasome, autophagy, and signal transduction research .
    • It’s synthetic and does not contain RNA, DNA, or protein fragments .
    • It activates TLR4 but does not activate TLR2 even at high concentrations .
    • The structure of synthetic lipid A is very similar to natural MPLA but does not exist in nature .
  • Vaccine Research

    • MPLA has been used as an adjuvant in vaccine research .
    • It’s been tested as an adjuvant in mice and reported to induce a strong Th1 response .
    • It’s being developed as a vaccine adjuvant .
    • The reduced toxicity of MPLA is attributed to the preferential recruitment of TRIF upon TLR4 activation, resulting in decreased induction of inflammatory cytokines .
  • Drug Delivery

    • MPLA has been used in the development of drug nanocarriers.
    • Natural and synthetic polymers are utilized to create efficient drug delivery systems in the form of macromolecular prodrugs or particulate nanovectors.
  • Cancer Research

    • MPLA has been used in cancer research as an adjuvant .
    • It’s been tested in mice and reported to induce a strong Th1 response .
    • It’s been used in dendritic cell-based uptake experiments performed in vitro .
  • Microbiology

    • MPLA is a low-toxicity derivative of lipopolysaccharide (LPS), that retains the immunologically active lipid A portion of the parent molecule .
    • It’s being used for the research of immunization and vaccine .
  • Cell Culture

    • MPLA is used in cell culture-grade applications .
    • It’s provided as a colorless opaque aqueous solution stabilized in sterile ddH2O .
  • Innate Immunity Research

    • MPLA is used in innate immunity research .
    • It’s a Toll-like receptor 4 (TLR4) activator .
    • It does not contain RNA, DNA, or protein fragments .
    • It activates TLR4 but does not activate TLR2 even at high concentrations .
  • Inflammasome Research

    • MPLA is used in inflammasome research .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Autophagy Research

    • MPLA is used in autophagy research .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Signal Transduction Research

    • MPLA is used in signal transduction research .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Immunization and Vaccine Research

    • MPLA is used for the research of immunization and vaccine .
    • It’s a Toll-like receptor 4 (TLR4) agonist .
    • It does not contain RNA, DNA, or protein fragments .
    • It activates TLR4 but does not activate TLR2 even at high concentrations .
  • Pharmaceutical Research

    • MPLA is used in pharmaceutical research .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Immunization Research

    • MPLA is used for the research of immunization and vaccine .
    • It’s a Toll-like receptor 4 (TLR4) agonist .
    • It does not contain RNA, DNA, or protein fragments .
    • It activates TLR4 but does not activate TLR2 even at high concentrations .
  • Phosphorylated Hexaacyl Disaccharide Research

    • MPLA is also known as phosphorylated hexaacyl disaccharide .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Glycopyranoside Lipid A Research

    • MPLA is also known as Glycopyranoside Lipid A .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Glucopyranosyl Lipid Adjuvant Research

    • MPLA is also known as Glucopyranosyl Lipid Adjuvant .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Vaccine Development

    • MPLA is used in vaccine development .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .
  • Adjuvant in Human Vaccines

    • MPLA is used as an adjuvant in human vaccines .
    • It’s a synthetic lipid A and is structurally very similar to natural MPLA .
    • It’s used for the research of immunization and vaccine .

Safety And Hazards

MPLA (synthetic) Sterile Solution is harmful if swallowed . In case of inhalation, it is advised to remove to fresh air and give artificial respiration if not breathing . In case of skin contact, wash skin with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting .

properties

IUPAC Name

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H181N2O22P.H3N/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3;/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112);1H3/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZUDUZKTYFBG-HNPUZVNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H184N3O22P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1763.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monophosphoryl lipid A (synthetic)

CAS RN

1246298-63-4
Record name Glucopyranosyl lipid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246298634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranosyl Lipid - A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAPRETOLIMOD AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O9D5VN5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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